
Demethylaaptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylaaptamine is a marine-derived alkaloid obtained from sponges of the genus Aaptos It is a derivative of aaptamine, known for its unique chemical structure and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Demethylaaptamine can be synthesized from aaptamine through selective O-demethylation. The process involves the use of 48% hydrobromic acid to achieve demethylation at the C-9 position of aaptamine . This method ensures the selective removal of the methyl group, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from aaptamine using hydrobromic acid provides a feasible route for large-scale production. The scalability of this method depends on the availability of aaptamine and the efficiency of the demethylation process.
Analyse Chemischer Reaktionen
Types of Reactions: Demethylaaptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological properties
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Medicine: Demethylaaptamine has shown promising anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis. It also demonstrates potential as an antioxidant and anti-inflammatory agent.
Industry: Its unique chemical structure allows for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of demethylaaptamine involves its interaction with various molecular targets and pathways:
Proteasome Inhibition: It inhibits proteasome activity, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.
Signal Transduction Pathways: this compound modulates key signaling pathways, including the PTEN/PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Demethylaaptamine is part of a family of aaptamine alkaloids, which include:
Aaptamine: The parent compound with similar biological activities.
Isoaaptamine: Another derivative with notable antibacterial and anticancer properties.
N-Demethylaaptanone: A related compound with an oxygenated 1,6-naphthyridine core.
Uniqueness: this compound stands out due to its selective inhibition of proteasome activity and its potential for structural modifications, which can enhance its biological activities. Its unique chemical structure and diverse biological properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
342882-90-0 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
12-hydroxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one |
InChI |
InChI=1S/C11H8N2O2/c14-8-5-6-1-3-12-7-2-4-13-10(9(6)7)11(8)15/h1-5,12-13,15H |
InChI-Schlüssel |
NHBBADJLMIUAAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C3C1=CC(=O)C(=C3NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
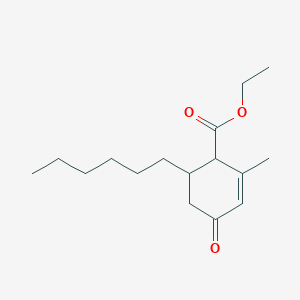
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

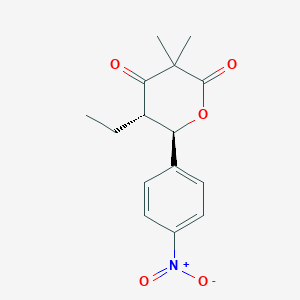
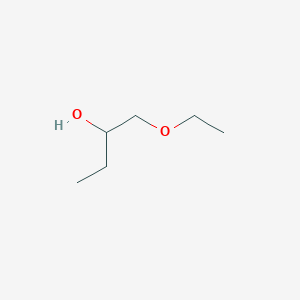
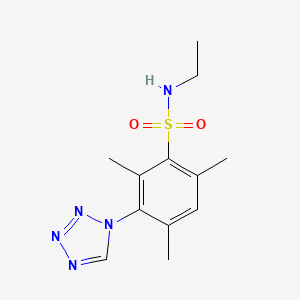



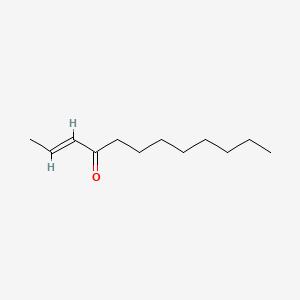
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
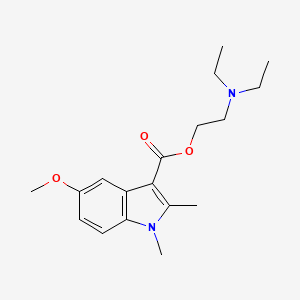
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
